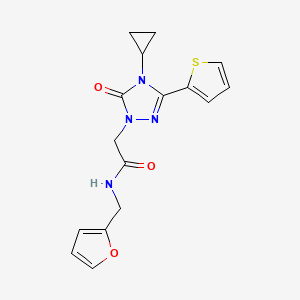

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c21-14(17-9-12-3-1-7-23-12)10-19-16(22)20(11-5-6-11)15(18-19)13-4-2-8-24-13/h1-4,7-8,11H,5-6,9-10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMWHMZKRXSRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Its unique structural features, including a cyclopropyl group and a thiophene moiety, suggest significant pharmacological potential, particularly in antimicrobial and antifungal applications.

This compound has a molecular formula of and a molecular weight of approximately 342.43 g/mol. The presence of the triazole ring is noteworthy as it is often associated with diverse biological activities, including antifungal and antibacterial properties.

Biological Activity Overview

Research indicates that compounds with triazole rings exhibit significant biological activity. The specific compound has been studied primarily for its antimicrobial properties:

- Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values indicate that it may be more potent than conventional antibiotics such as oxytetracycline.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Escherichia coli | 15.6 | 31.25 |

| Pseudomonas aeruginosa | 15.6 | 31.25 |

| Bacillus cereus | 7.8 | 15.6 |

| Listeria monocytogenes | 7.8 | 15.6 |

The mechanism by which this compound exerts its antimicrobial effects is likely related to its ability to disrupt cellular processes in bacteria. Triazole derivatives are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, which may also extend to bacterial cell wall synthesis inhibition.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives similar to this compound:

- Study on Antifungal Properties : A comparative analysis demonstrated that triazole derivatives showed higher antifungal activity against various strains compared to traditional antifungal agents.

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds, showing promising results in reducing bacterial load in infected tissues.

- Structure-Activity Relationship (SAR) : Research into the SAR of triazole compounds indicates that modifications to the cyclopropyl and thiophene groups can significantly enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Triazolone Analogs

The compound 2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () shares the triazolone-acetamide scaffold but differs in substituents:

- Triazolone substituents : Cyclopropyl (4-position) and sulfanyl (3-position) vs. thiophen-2-yl (3-position) in the target compound.

- Acetamide side chain : Trifluoromethoxy phenyl vs. furan-2-ylmethyl.

Key implications :

- The furan-2-ylmethyl side chain may increase metabolic lability compared to the electron-withdrawing trifluoromethoxy group, altering pharmacokinetics .

Heterocyclic Acetamide Derivatives

Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () highlight the prevalence of heterocyclic acetamides in bioactive molecules. Unlike the target compound, these often incorporate bicyclic systems (e.g., cephalosporin cores) for enhanced rigidity and target specificity.

Comparison :

- Flexibility : The target compound’s linear triazolone-acetamide structure may offer broader conformational adaptability, advantageous for binding diverse targets.

Data Table: Structural and Hypothetical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.